Bienvenue dans la boutique en ligne BenchChem!

Fmoc-L-3-Ala(Indazol)-OH

Lipophilicity Drug-likeness logP

Fmoc-L-3-Ala(Indazol)-OH (CAS 2305185-20-8), systematically named (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-indazol-3-yl)propanoic acid, is an Fmoc-protected non-canonical amino acid featuring a β-substituted indazole heterocycle. With molecular formula C25H21N3O4 and molecular weight 427.46 g/mol, it is commercially available from specialized suppliers at purities of 95–97%.

Molecular Formula C25H21N3O4
Molecular Weight 427.46
CAS No. 2305185-20-8
Cat. No. B2897209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-3-Ala(Indazol)-OH
CAS2305185-20-8
Molecular FormulaC25H21N3O4
Molecular Weight427.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC=CC5=NN4)C(=O)O
InChIInChI=1S/C25H21N3O4/c29-24(30)23(13-22-19-11-5-6-12-21(19)27-28-22)26-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,23H,13-14H2,(H,26,31)(H,27,28)(H,29,30)/t23-/m0/s1
InChIKeyIUAVQBDMSPGWBA-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-3-Ala(Indazol)-OH (CAS 2305185-20-8): A Tryptophan Bioisostere Building Block for SPPS and Medicinal Chemistry


Fmoc-L-3-Ala(Indazol)-OH (CAS 2305185-20-8), systematically named (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-indazol-3-yl)propanoic acid, is an Fmoc-protected non-canonical amino acid featuring a β-substituted indazole heterocycle [1]. With molecular formula C25H21N3O4 and molecular weight 427.46 g/mol, it is commercially available from specialized suppliers at purities of 95–97% . The compound is formally classified as 'Tryptophan Impurity 5' in pharmaceutical reference standard catalogues, reflecting its structural relationship to L-tryptophan wherein the indole ring is replaced by an indazole ring [1]. This indole→indazole substitution represents a validated bioisosteric replacement strategy in medicinal chemistry [2].

Why Fmoc-L-Trp-OH Cannot Substitute for Fmoc-L-3-Ala(Indazol)-OH in Target-Focused Peptide Design


Although Fmoc-L-3-Ala(Indazol)-OH and Fmoc-L-tryptophan-OH share a common β-(bicyclic heteroaryl)-alanine core, the replacement of indole (C8H7N, logP 2.14, pKa ~16.2) with indazole (C7H6N2, logP 1.77, pKa ~13.86) introduces a second ring nitrogen that fundamentally alters hydrogen-bonding topology, acid–base behavior, and lipophilicity [1][2][3]. Indole offers only a single N–H hydrogen-bond donor, whereas indazole provides both an N–H donor and an N2 hydrogen-bond acceptor via the second nitrogen's available lone pair, enabling bifurcated or dual H-bonding motifs inaccessible to tryptophan . Furthermore, indazole's 1H↔2H tautomerism generates distinct donor/acceptor maps that can be exploited for target selectivity, while the ~0.37 log unit reduction in lipophilicity may improve aqueous solubility and reduce non-specific protein binding relative to indole-containing sequences [2]. These differences mean that indole→indazole substitution is not a conservative replacement—it produces peptides with predictably altered physicochemical and pharmacological profiles [4].

Quantitative Differentiation Evidence for Fmoc-L-3-Ala(Indazol)-OH Versus Indole-Based Comparators


Lipophilicity Reduction: Indazole Core Exhibits ΔlogP = –0.37 Versus Indole

The indazole heterocycle in Fmoc-L-3-Ala(Indazol)-OH is measurably less lipophilic than the indole ring in Fmoc-L-tryptophan-OH. Experimental logP values for the parent heterocycles are indole logP = 2.14 versus indazole logP = 1.77, yielding a ΔlogP of –0.37 [1][2]. This reduction corresponds to approximately 2.3-fold lower octanol-water partitioning for the indazole core, which may translate into improved aqueous solubility and reduced non-specific plasma protein binding for indazole-containing peptides compared to their indole-containing counterparts.

Lipophilicity Drug-likeness logP Bioisostere Physicochemical properties

N–H Acidity: Indazole is Deprotonated ~200-Fold More Readily Than Indole Under Basic Conditions

The indazole N–H proton is significantly more acidic than the indole N–H proton. The pKa for indazole deprotonation (neutral indazole → indazolate anion) is 13.86, whereas indole deprotonation requires a pKa of 16.2 in water (21.0 in DMSO) [1][2]. This corresponds to a ΔpKa of approximately 2.3 units in aqueous media—meaning indazole is deprotonated roughly 200-fold more readily than indole under equivalent basic conditions. Additionally, indazole can be protonated to the indazolium cation with a conjugate acid pKa of 1.04, a property completely absent in indole (protonated indole pKa ≈ –3.6) [1]. This amphoteric character enables indazole-containing peptides to access anionic, neutral, and cationic charge states depending on pH, expanding the accessible chemical space for target engagement.

pKa Acid-base chemistry Deprotonation Bioisostere Charge state

5-HT3 Receptor Antagonism: Indazole Bioisostere Demonstrates 2-Fold Superior IV Potency and 5-Fold Improved PO/IV Ratio Versus Indole Parent

In a foundational head-to-head bioisosterism study by Fludzinski et al. (J. Med. Chem. 1987), the indole-based 5-HT3 antagonist ICS 205-930 (indole-3-carboxylic acid tropanyl ester, Compound 1) was directly compared with four indazole-3-carboxylate analogs in the rat von Bezold-Jarisch reflex model [1]. The indole reference compound showed ED50 values of 0.004 mg/kg (IV) and 0.2 mg/kg (PO), yielding a PO/IV ratio of 50. The unsubstituted indazole analog (Compound 2) exhibited comparable potency (ED50 IV 0.003 mg/kg, PO 0.2 mg/kg). Critically, the indazole-3-carboxamide analog (Compound 3) demonstrated ED50 IV 0.002 mg/kg (2-fold more potent IV) and ED50 PO 0.02 mg/kg (10-fold more potent orally), with a markedly improved PO/IV ratio of 10—representing a 5-fold improvement in the oral-to-intravenous potency index over the indole parent [1]. The N-methyl indazole ester (Compound 4) similarly showed improved parameters (ED50 IV 0.002 mg/kg, PO 0.03 mg/kg, PO/IV ratio 15). This dataset provides the most direct quantitative evidence that indazole can serve as a potency-preserving or potency-enhancing bioisostere for indole in a receptor-binding context.

5-HT3 receptor Bioisosterism In vivo potency Von Bezold-Jarisch reflex Oral bioavailability

Hydrogen-Bond Topology: Indazole Offers Dual Donor/Acceptor Capacity Versus Indole's Donor-Only Profile

A fundamental structural differentiation between the indazole (target compound core) and indole (tryptophan core) heterocycles is the hydrogen-bond topology. Indole possesses a single pyrrole-type N–H that functions exclusively as a hydrogen-bond donor; the nitrogen lone pair is delocalized into the aromatic π-system and is unavailable for H-bond acceptance [1]. In contrast, indazole contains two adjacent nitrogens: the N1–H serves as an H-bond donor, while the N2 nitrogen retains a localized lone pair outside the aromatic π-system, enabling it to function as a discrete H-bond acceptor [2]. This dual donor/acceptor capacity allows indazole-containing peptides to engage in simultaneous bifurcated hydrogen bonds (e.g., N1–H···O=C and C=O···H–N2 interactions) that are sterically and electronically inaccessible to indole. This difference is not incremental—it represents a qualitative change in the molecular recognition toolkit available for target binding .

Hydrogen bonding Molecular recognition Scaffold design Protein-ligand interactions SAR

Tautomerism: Indazole's 1H↔2H Equilibrium Enables Switchable H-Bond Donor/Acceptor Maps Absent in Indole

Indazole exhibits annular tautomerism between 1H-indazole and 2H-indazole forms, a property completely absent in indole [1]. In 1H-indazole, the N–H proton resides on N1 (adjacent to the benzene ring), positioning the H-bond donor near the fused benzene and leaving N2 as an H-bond acceptor. In 2H-indazole, the N–H proton migrates to N2, relocating the H-bond donor site to the distal nitrogen and altering the H-bond acceptor/donor map . This tautomeric equilibrium is thermodynamically biased toward 1H-indazole under neutral conditions but can be influenced by solvent, pH, and the local protein environment—effectively providing a conformational switching mechanism [1][2]. Furthermore, N-substitution (alkylation or acylation) can lock the indazole into either the 1H or 2H regioisomeric form, producing isomeric peptides with distinct binding profiles from the same building block precursor . Indole lacks any analogous tautomeric or regioisomeric diversity, as its single nitrogen is structurally fixed.

Tautomerism Conformational switching Molecular recognition Drug design Regioisomerism

Regulatory Identity: Designated as 'Tryptophan Impurity 5' for Pharmaceutical Analytical Method Development and ANDA Submissions

Fmoc-L-3-Ala(Indazol)-OH (CAS 2305185-20-8) holds a distinct regulatory identity as 'Tryptophan Impurity 5' in pharmaceutical reference standard catalogues [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly intended for analytical method development, method validation (AMV), Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial tryptophan production monitoring [1]. Further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility. This regulatory-grade designation is absent for the vast majority of Fmoc-protected unnatural amino acids. In contrast, Fmoc-L-tryptophan-OH (CAS 35737-15-6) is a commodity SPPS building block available at ~¥24–390/g, whereas Fmoc-L-3-Ala(Indazol)-OH commands a price of approximately ¥3,200–5,500/g [2], reflecting its specialized status as both a research building block and a regulated impurity reference material.

Pharmaceutical impurity Reference standard ANDA Method validation Quality control

High-Value Application Scenarios for Fmoc-L-3-Ala(Indazol)-OH Based on Quantitative Differentiation Evidence


Serotonin Receptor (5-HT3/5-HT2) Modulator Peptide Libraries Requiring Oral Bioavailability Optimization

The head-to-head in vivo data from Fludzinski et al. (1987) demonstrating up to 5-fold improvement in the PO/IV ratio for indazole-based 5-HT3 antagonists versus the indole parent [1] directly supports the use of Fmoc-L-3-Ala(Indazol)-OH in SPPS-based synthesis of peptide libraries targeting serotonin receptor subtypes. Researchers developing orally bioavailable peptide or peptidomimetic 5-HT3 antagonists, 5-HT2 agonists (as explored in the 2024 indazole tryptamine analog study [2]), or dual serotonin receptor modulators should prioritize this building block over Fmoc-Trp-OH when oral pharmacokinetic performance is a key selection criterion.

Kinase Inhibitor Peptide SAR Campaigns Exploiting Dual H-Bond Donor/Acceptor Binding Pockets

The indazole ring's ability to present both an H-bond donor (N1–H) and an H-bond acceptor (N2 lone pair) in a geometrically constrained arrangement makes Fmoc-L-3-Ala(Indazol)-OH particularly valuable for peptide-based kinase inhibitor programs. As evidenced by the widespread use of indazole scaffolds in clinical kinase inhibitors (pazopanib, niraparib) and the structural demonstration of indazole binding to the CYP2E1 heme iron via its N2 nitrogen [3], this building block enables SPPS-derived peptides to engage kinase hinge-region H-bonding networks that are inaccessible to tryptophan. Procurement of this compound is indicated when SAR requires simultaneous donor/acceptor engagement within a single residue.

Tryptophan-Containing Drug Product Impurity Profiling and ANDA Reference Standard Preparation

Given its formal designation as 'Tryptophan Impurity 5' with regulatory-grade characterization and traceability [4], Fmoc-L-3-Ala(Indazol)-OH is uniquely suited for pharmaceutical analytical development teams preparing impurity-spiked reference materials for tryptophan-containing drug products. The Fmoc protection allows direct incorporation into synthetic peptide impurity standards via standard SPPS protocols, enabling the preparation of precisely defined impurity markers at known concentrations for HPLC method validation, LC-MS/MS impurity profiling, and ANDA submission documentation—a workflow advantage not offered by unprotected indazole-alanine analogs.

Bioisosteric Peptide Lead Optimization Aiming to Reduce Lipophilicity While Preserving Aromatic Binding Contacts

The experimentally validated ΔlogP of –0.37 for indazole versus indole [5] supports the use of Fmoc-L-3-Ala(Indazol)-OH as a direct 'lipophilicity-lowering bioisostere' in peptide lead optimization. When a tryptophan-containing peptide hit exhibits promising target activity but suffers from poor aqueous solubility, high plasma protein binding, or rapid CYP450-mediated oxidative metabolism of the indole ring, systematic Trp→Indazole-Ala replacement using this building block offers a quantitatively predictable reduction in logP while maintaining the aromatic π-surface area required for hydrophobic target contacts. This scenario is supported by literature demonstrating that indazole is a metabolically stable indole bioisostere in multiple target classes [6].

Quote Request

Request a Quote for Fmoc-L-3-Ala(Indazol)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.